molecular formula C7H15ClO2 B15343722 1-Chloro-3-(2-methylpropoxy)propan-2-ol CAS No. 42314-08-9

1-Chloro-3-(2-methylpropoxy)propan-2-ol

Cat. No.: B15343722
CAS No.: 42314-08-9
M. Wt: 166.64 g/mol
InChI Key: OYLSNRGLWVHWNI-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methylpropoxy)propan-2-ol is a versatile organic compound with a molecular formula of C7H15ClO2. It is characterized by the presence of a chloro group, an isopropoxy group, and a hydroxyl group attached to a propane backbone. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methylpropoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloropropan-2-ol with 2-methylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-methylpropoxy)propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chloroformates or carboxylic acids.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

1-Chloro-3-(2-methylpropoxy)propan-2-ol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the development of new materials and catalysts for industrial applications.

Mechanism of Action

The mechanism by which 1-chloro-3-(2-methylpropoxy)propan-2-ol exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

1-Chloro-3-(2-methylpropoxy)propan-2-ol is structurally similar to other chloroalkanols and isopropoxy-containing compounds. Some similar compounds include:

  • 1-Chloro-3-methoxypropan-2-ol

  • 1-Chloro-3,3,3-trifluoro-2-methylpropene

  • Cyclohexenone

Uniqueness: this compound stands out due to its specific combination of functional groups, which allows for diverse reactivity and applications. Its unique structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various fields.

Properties

IUPAC Name

1-chloro-3-(2-methylpropoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLSNRGLWVHWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278208
Record name 1-Chloro-3-(2-methylpropoxy)-2-propanol
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Molecular Weight

166.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42314-08-9
Record name 1-Chloro-3-(2-methylpropoxy)-2-propanol
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Record name 1-Chloro-3-(2-methylpropoxy)propan-2-ol
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Record name 1-Chloro-3-(2-methylpropoxy)-2-propanol
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Record name 1-chloro-3-(2-methylpropoxy)propan-2-ol
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